

Development of a stability-indicating assay method for Arbidol

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Compound of Interest

Compound Name: *Arbidol Impurity I*

CAS No.: 153633-10-4

Cat. No.: B601525

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Application Note: Development of a Stability-Indicating Assay Method (SIAM) for Arbidol (Umifenovir)

Executive Summary

This guide details the development of a robust Stability-Indicating Assay Method (SIAM) for Arbidol (Umifenovir) hydrochloride. Arbidol is a broad-spectrum antiviral featuring an indole core, which presents specific challenges regarding hydrophobicity and pH-dependent ionization. This protocol addresses the separation of the active pharmaceutical ingredient (API) from its potential degradation products (DPs) generated under hydrolytic, oxidative, thermal, and photolytic stress.^{[1][2]}

Key Technical Insight: Arbidol exhibits significant sensitivity to alkaline hydrolysis and oxidation. The method described below utilizes a C18 stationary phase with an acidic mobile phase to suppress silanol activity and ensure sharp peak shapes for the tertiary amine functionality.

Scientific Rationale & Physicochemical Context

Effective method development requires understanding the molecule's behavior.

- **Chromophore:** Arbidol possesses a conjugated indole system. While it has absorption maxima at ~318 nm, a wavelength of 225 nm is selected for this SIAM to ensure detection of

non-chromophoric degradation products that may lose the extensive conjugation but retain the benzene ring absorption.

- **Hydrophobicity:** The molecule is lipophilic ($\text{LogP} > 3$). A high strength organic modifier (Acetonitrile) is required to elute the drug within a reasonable runtime.
- **Acidity/Basicity:** The tertiary amine group ($\text{pKa} \sim 6.0$) necessitates a mobile phase $\text{pH} < 4$. [3]0. This ensures the molecule remains protonated, preventing peak tailing caused by interaction with residual silanol groups on the silica support.

Method Development Workflow

The following diagram outlines the logical progression from initial scoping to final validation.



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Figure 1: Lifecycle of Stability-Indicating Method Development.

Protocol 1: Chromatographic Conditions

This method is optimized for resolution between Arbidol and its hydrolytic degradants.

Equipment: HPLC/UHPLC system with PDA (Photo Diode Array) detector.

Parameter	Specification	Rationale
Column	C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 250 x 4.6 mm, 5 μ m	C18 provides necessary hydrophobic retention. 250mm length maximizes theoretical plates for separating complex degradants.
Mobile Phase A	0.1% Orthophosphoric Acid (pH ~2.5)	Suppresses ionization of silanols; maintains Arbidol in protonated state.
Mobile Phase B	Acetonitrile (HPLC Grade)	Strong eluent required for hydrophobic indole core.
Mode	Gradient Elution	Essential for eluting late-eluting impurities and cleaning the column of hydrophobic degradants.
Flow Rate	1.0 mL/min	Standard backpressure balance.
Detection	UV at 225 nm (primary); 318 nm (secondary ID)	225 nm maximizes sensitivity for degradants; 318 nm is specific to the drug.
Injection Vol.	10 - 20 μ L	Dependent on column loading capacity.
Column Temp.	30°C	Improves reproducibility of retention times.

Gradient Program:

- 0-2 min: 20% B (Equilibration)
- 2-15 min: 20% → 80% B (Linear Ramp)
- 15-20 min: 80% B (Hold to elute lipophilic impurities)

- 20-25 min: 80% → 20% B (Return to initial)

Protocol 2: Forced Degradation Studies (Stress Testing)

This protocol is designed to generate degradation products (DPs) to validate the method's specificity. Target Degradation: 5% to 20%. If >20%, dilute stress agent or reduce time. If <5%, increase stress.

A. Hydrolytic Stress (Acid/Base)[1]

- Acid: Mix 5 mL of Stock Solution (1 mg/mL) with 5 mL of 0.1 N HCl. Reflux at 80°C for 2 hours. Neutralize with 0.1 N NaOH before injection.
- Base (Critical): Mix 5 mL of Stock Solution with 5 mL of 0.1 N NaOH. Reflux at 80°C for 1 hour. Note: Arbidol is ester-labile; expect rapid degradation here. Neutralize with 0.1 N HCl.

B. Oxidative Stress

- Mix 5 mL of Stock Solution with 5 mL of 3% H₂O₂. Store at room temperature for 4–24 hours. Mechanism: Potential N-oxide formation at the tertiary amine or oxidation of the sulfur linker.

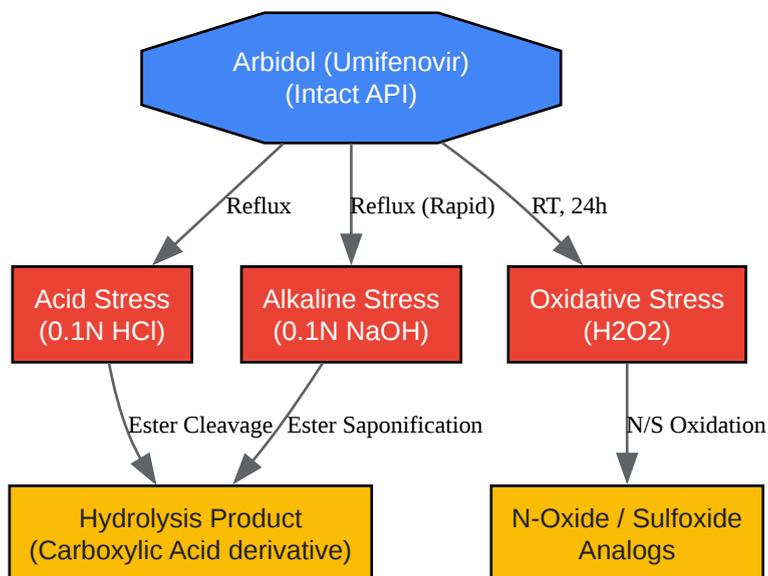
C. Thermal Stress

- Expose solid API powder to 80°C in a dry oven for 7 days.

D. Photolytic Stress[2][4]

- Expose solid API (spread thin in a petri dish) to 1.2 million lux hours and 200 Wh/m² UV light (per ICH Q1B).

Degradation Pathway Logic:



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Figure 2: Predicted degradation pathways for Arbidol under stress conditions.

Protocol 3: Method Validation (ICH Q2(R1))

Once the separation of DPs is confirmed, validate the method.

Specificity (Peak Purity)

- Procedure: Inject the stressed samples (Acid, Base, Ox, etc.) into the HPLC with a PDA detector.
- Acceptance Criteria:
 - Resolution (Rs) between Arbidol and nearest DP > 1.5.
 - Peak Purity Angle < Peak Purity Threshold (verifying no co-eluting impurities under the main peak).

Linearity

- Range: 50% to 150% of the target assay concentration.
- Procedure: Prepare at least 5 concentration levels (e.g., 25, 50, 75, 100, 125 µg/mL).

- Acceptance: Correlation coefficient (R^2) ≥ 0.999 .

Accuracy (Recovery)

- Procedure: Spike placebo (excipients) with API at 50%, 100%, and 150% levels (triplicate preparations).
- Acceptance: Mean recovery 98.0% – 102.0%.

Precision

- System Precision: 6 injections of standard. RSD $\leq 2.0\%$.[\[4\]](#)[\[5\]](#)
- Method Precision: 6 independent preparations of the sample. RSD $\leq 2.0\%$.[\[4\]](#)[\[5\]](#)

Robustness[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Procedure: Deliberately vary Flow Rate (± 0.1 mL/min), Column Temp ($\pm 5^\circ\text{C}$), and Mobile Phase pH (± 0.2 units).
- Acceptance: System suitability parameters (Tailing factor < 2.0 , Plate count > 2000) must remain within limits.

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